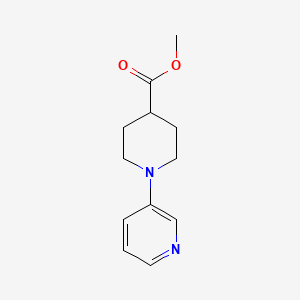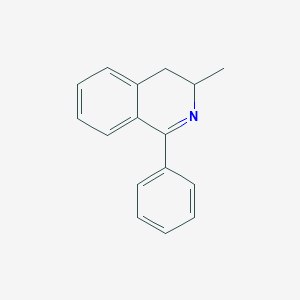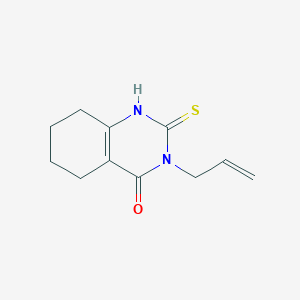
methyl 7-methoxy-5-methyl-2,3-dihydro-1H-indene-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-methoxy-5-methyl-2,3-dihydro-1H-indene-4-carboxylate is a chemical compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a carboxylate ester group attached to an indene backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-methoxy-5-methyl-2,3-dihydro-1H-indene-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-methoxy-5-methyl-2,3-dihydro-1H-indene and methyl chloroformate.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 7-methoxy-5-methyl-2,3-dihydro-1H-indene is dissolved in an appropriate solvent such as dichloromethane. Methyl chloroformate is added dropwise to the solution while maintaining the temperature at 0°C. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete.
Purification: The crude product is purified by column chromatography using a suitable eluent to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as recrystallization and distillation are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Methyl 7-methoxy-5-methyl-2,3-dihydro-1H-indene-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides at elevated temperatures.
Major Products Formed
Oxidation: Formation of 7-methoxy-5-methyl-2,3-dihydro-1H-indene-4-carboxylic acid.
Reduction: Formation of 7-methoxy-5-methyl-2,3-dihydro-1H-indene-4-methanol.
Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 7-methoxy-5-methyl-2,3-dihydro-1H-indene-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of methyl 7-methoxy-5-methyl-2,3-dihydro-1H-indene-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
類似化合物との比較
Similar Compounds
Methyl 7-methoxy-5-methyl-2,3-dihydro-1H-indene-4-carboxylate: Unique due to its specific substitution pattern on the indene ring.
7-Methoxy-5-methyl-2,3-dihydro-1H-indene-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
7-Methoxy-5-methyl-2,3-dihydro-1H-indene-4-methanol: Similar structure but with a hydroxyl group instead of an ester.
Uniqueness
This compound is unique due to its specific ester functional group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for various applications in scientific research and industry.
特性
分子式 |
C13H16O3 |
|---|---|
分子量 |
220.26 g/mol |
IUPAC名 |
methyl 7-methoxy-5-methyl-2,3-dihydro-1H-indene-4-carboxylate |
InChI |
InChI=1S/C13H16O3/c1-8-7-11(15-2)9-5-4-6-10(9)12(8)13(14)16-3/h7H,4-6H2,1-3H3 |
InChIキー |
OHWWKYTZYUWSCB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2CCCC2=C1C(=O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B11885073.png)






![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(3-pyridazinyl)-](/img/structure/B11885124.png)

